3,3-Difluoro-2-methylpyrrolidine hydrochloride

Description

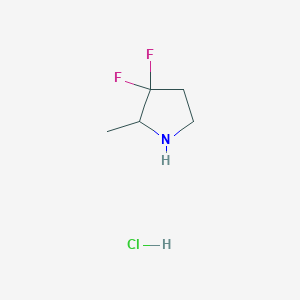

3,3-Difluoro-2-methylpyrrolidine hydrochloride is a fluorinated pyrrolidine derivative characterized by a five-membered saturated amine ring. Key structural features include:

- Pyrrolidine backbone: A nitrogen-containing heterocycle with five members.

- Substituents: Two fluorine atoms at the 3-position, a methyl group at the 2-position, and a hydrochloride counterion.

- Molecular formula: Presumed to be $ C5H{10}F2N \cdot HCl $, based on structural analogs (e.g., 3,3-Difluoropyrrolidine hydrochloride, $ C4H7F2N \cdot HCl $, MW 143.56) .

This compound is likely used in medicinal chemistry as a building block for bioactive molecules, though specific applications require further research.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,3-difluoro-2-methylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c1-4-5(6,7)2-3-8-4;/h4,8H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJXKTMCOVHDFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785395-75-6 | |

| Record name | 3,3-difluoro-2-methylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2-methylpyrrolidine hydrochloride typically involves the fluorination of 2-methylpyrrolidine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes:

Fluorination: Using reagents like DAST or other fluorinating agents.

Purification: The crude product is purified through recrystallization or chromatography.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-2-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation may produce corresponding ketones or aldehydes.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Intermediates

3,3-Difluoro-2-methylpyrrolidine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure enhances metabolic stability and bioavailability, making it an attractive candidate for drug development. Specifically, it is utilized in the synthesis of phosphodiesterase inhibitors, which are important for treating conditions such as cancer and diabetes .

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown its potential as an inhibitor of Dual Leucine Zipper Kinase (DLK), which plays a role in neurodegenerative diseases . The enzyme inhibition mechanism is still under investigation, but initial findings suggest promising therapeutic applications.

Biological Research Applications

Biological Activity

The compound exhibits significant biological activity due to its structural characteristics. It has been demonstrated to interact with various biological targets, modulating enzyme activities and influencing metabolic pathways. This interaction is critical for developing new therapeutic agents aimed at neurological disorders .

Case Studies

Several studies have highlighted the biological activity of this compound:

- DLK Inhibition Study : A recent study focused on synthesizing DLK inhibitors using this compound as a key intermediate. Results indicated that derivatives synthesized from 3,3-difluoro-2-methylpyrrolidine showed potent inhibitory activity against DLK, suggesting potential applications in treating neurodegenerative diseases .

- Structural Diversity Research : Investigations into the structural diversity of ligands revealed that modifications incorporating 3,3-difluoro-2-methylpyrrolidine could enhance binding affinities for proteins involved in cellular signaling pathways .

Synthetic Applications

Synthesis of Drug Candidates

This compound is used as a precursor in the synthesis of various drug candidates targeting metabolic diseases and neurological disorders. Its ability to undergo various chemical modifications allows researchers to design compounds with enhanced efficacy and selectivity .

Analytical Chemistry

In analytical chemistry, this compound is employed as an organic buffer for biological and biochemical applications. Its high yielding properties make it suitable for peptide synthesis and other chemical reactions that require stable intermediates .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-methylpyrrolidine hydrochloride is primarily related to its ability to interact with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it may interact with enzymes, receptors, or other proteins to exert its effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects: Fluorine and Alkyl Groups

Table 1: Substituent Impact on Key Properties

Key Observations :

- Fluorine vs. Trifluoromethyl : The trifluoromethyl group in phenyl-substituted analogs (e.g., ) increases electron-withdrawing effects and lipophilicity more significantly than difluoro substituents.

- Methyl vs. Bulky Alkyls : The 2-methyl group in the target compound balances steric effects without drastically reducing solubility, unlike bulkier tert-butyl groups .

Ring Size and Conformational Flexibility

Table 2: Impact of Ring Size on Physicochemical Properties

Key Observations :

- Smaller rings (e.g., azetidine) exhibit higher strain, influencing reactivity and binding kinetics.

- Pyrrolidine (5-membered) offers a balance between flexibility and stability, making it preferred in drug design.

Biological Activity

3,3-Difluoro-2-methylpyrrolidine hydrochloride, also known as EDMP·HCl, is a synthetic compound that has garnered interest in various fields of scientific research due to its unique biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

General Information:

- CAS Number: 1893993-12-8

- Molecular Formula: C7H14ClF2N

- Molecular Weight: 185.64 g/mol

- Melting Point: 178-182°C

- Solubility: Soluble in water and organic solvents like ethanol and methanol.

Synthesis:

EDMP·HCl is synthesized through a multi-step process involving the reaction of 2-methylpyrrolidine with hydrofluoric acid and subsequent treatment with ethyl iodide.

Research indicates that EDMP·HCl exhibits several biological activities, including:

- Anti-inflammatory Effects: The compound has been shown to inhibit the activation of inflammatory mediators, which could be beneficial in treating inflammatory diseases.

- Analgesic Properties: Preclinical studies suggest that it may provide pain relief by modulating pain pathways.

- Anticancer Activity: Initial findings indicate potential effectiveness against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Case Studies

-

Anti-inflammatory Activity:

A study evaluated the anti-inflammatory properties of EDMP·HCl in a murine model of acute inflammation. The results demonstrated significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent. -

Anticancer Research:

In vitro studies have shown that EDMP·HCl can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

Toxicity and Safety

Toxicological assessments indicate that EDMP·HCl possesses low toxicity levels. It has been classified as generally safe for use in laboratory settings when proper safety protocols are followed. However, detailed long-term toxicity studies are still necessary to fully understand its safety profile.

Applications in Scientific Research

EDMP·HCl serves as a versatile building block in the development of new therapeutic compounds. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. It is also utilized in various analytical techniques, including chromatography and spectroscopy.

Current Research Trends

Ongoing research focuses on:

- Mechanistic Studies: Further elucidating the pathways through which EDMP·HCl exerts its biological effects.

- Structural Modifications: Developing analogs with improved efficacy or reduced side effects.

- Therapeutic Applications: Exploring its potential in treating conditions like chronic pain, cancer, and inflammatory diseases .

Research Findings Summary Table

Q & A

Q. What are the common synthetic routes for preparing 3,3-Difluoro-2-methylpyrrolidine hydrochloride?

The synthesis typically involves fluorination of pyrrolidine precursors using agents like diethylaminosulfur trifluoride (DAST) or its derivatives. For example, fluorination of a ketone intermediate followed by hydrochlorination yields the final product. Key steps include:

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy : and NMR to confirm fluorination and structural integrity.

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection.

- Melting point analysis : Reported range 130–134°C for related fluoropyrrolidine derivatives .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .

- Waste disposal : Segregate halogenated waste and employ certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can computational chemistry methods optimize the synthesis of this compound?

- Reaction path modeling : Quantum chemical calculations (e.g., DFT) predict fluorination energetics and transition states, reducing trial-and-error experimentation .

- Machine learning : Train models on existing fluoropyrrolidine reaction data to predict optimal solvent systems or catalyst ratios.

- Case study : ICReDD’s workflow integrates computational predictions with experimental validation, accelerating reaction design by 30–50% .

Q. How can researchers resolve contradictions in fluorination efficiency reported across studies?

- Design of Experiments (DOE) : Apply factorial designs to isolate variables (e.g., temperature, reagent stoichiometry) affecting yield. For example, a 2 factorial design identifies interactions between DAST concentration and reaction time .

- Statistical analysis : Use ANOVA to determine significance of factors and optimize conditions.

- Case example : A study on similar pyrrolidine derivatives reduced variability by 20% using response surface methodology (RSM) .

Q. What strategies improve yield and scalability in large-scale synthesis?

- Process intensification : Continuous-flow reactors enhance heat/mass transfer, minimizing byproduct formation.

- Separation technologies : Membrane-based purification (e.g., nanofiltration) removes impurities efficiently, achieving >95% recovery rates .

- Scale-up challenges : Address solvent compatibility and mixing dynamics using computational fluid dynamics (CFD) simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.